4-(3-{1-Azaspiro[4.4]non-3-en-1-yl}-3-oxopropoxy)-3-methoxybenzaldehyde
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Overview
Description
4-(3-{1-Azaspiro[44]non-3-en-1-yl}-3-oxopropoxy)-3-methoxybenzaldehyde is a complex organic compound featuring a spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-{1-Azaspiro[4.4]non-3-en-1-yl}-3-oxopropoxy)-3-methoxybenzaldehyde typically involves multiple steps. One common method includes the phosphine-catalyzed [4+1] annulation of electron-deficient 1,3-dienes or 1,3-azadienes with maleimides . This reaction is carried out under mild conditions and provides a convenient and efficient route to construct the azaspiro[4.4]nonene core.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the final product. Additionally, employing advanced purification techniques such as chromatography and crystallization ensures the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
4-(3-{1-Azaspiro[4.4]non-3-en-1-yl}-3-oxopropoxy)-3-methoxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed for substitution reactions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
4-(3-{1-Azaspiro[4.4]non-3-en-1-yl}-3-oxopropoxy)-3-methoxybenzaldehyde has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(3-{1-Azaspiro[4.4]non-3-en-1-yl}-3-oxopropoxy)-3-methoxybenzaldehyde involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on proteins and enzymes, potentially modulating their activity. The compound may also participate in signaling pathways, influencing cellular processes and responses.
Comparison with Similar Compounds
Similar Compounds
2-Azaspiro[4.4]nonene-1,3-dione: Another spirocyclic compound with similar structural features.
1-Azaspiro[4.4]nonane Derivatives: Compounds with variations in the spirocyclic core.
Uniqueness
4-(3-{1-Azaspiro[4.4]non-3-en-1-yl}-3-oxopropoxy)-3-methoxybenzaldehyde is unique due to its specific functional groups and the combination of the spirocyclic structure with an aldehyde and methoxy group. This combination imparts distinct chemical properties and potential biological activities, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
4-[3-(1-azaspiro[4.4]non-3-en-1-yl)-3-oxopropoxy]-3-methoxybenzaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO4/c1-23-17-13-15(14-21)5-6-16(17)24-12-7-18(22)20-11-4-10-19(20)8-2-3-9-19/h4-6,10,13-14H,2-3,7-9,11-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALPGZHWOEVVOPT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=O)OCCC(=O)N2CC=CC23CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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